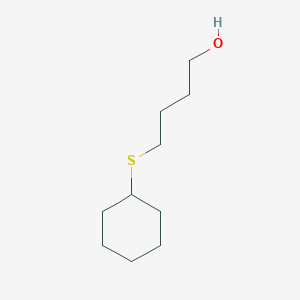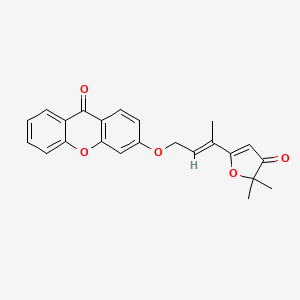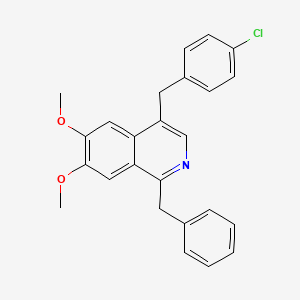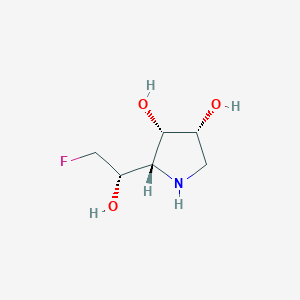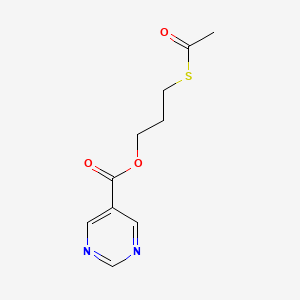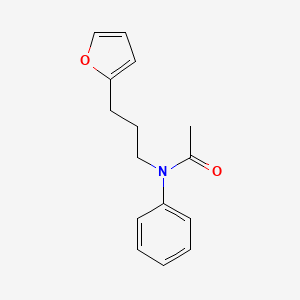
N-(3-(Furan-2-yl)propyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Furan-2-yl)propyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propyl chain that is further connected to a phenylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Furan-2-yl)propyl)-N-phenylacetamide typically involves the reaction of 3-(furan-2-yl)propylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-(Furan-2-yl)propylamine+Phenylacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N-(3-(Furan-2-yl)propyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(3-(Furan-2-yl)propyl)-N-phenylamine.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
N-(3-(Furan-2-yl)propyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(3-(Furan-2-yl)propyl)-N-phenylacetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-(Furan-2-yl)propyl)-N-methylacetamide
- N-(3-(Furan-2-yl)propyl)-N-ethylacetamide
- N-(3-(Furan-2-yl)propyl)-N-phenylpropionamide
Uniqueness
N-(3-(Furan-2-yl)propyl)-N-phenylacetamide is unique due to the presence of both a furan ring and a phenylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The furan ring enhances its reactivity and potential for π-π interactions, while the phenylacetamide group provides additional sites for hydrogen bonding and other interactions.
特性
CAS番号 |
57696-78-3 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
N-[3-(furan-2-yl)propyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H17NO2/c1-13(17)16(14-7-3-2-4-8-14)11-5-9-15-10-6-12-18-15/h2-4,6-8,10,12H,5,9,11H2,1H3 |
InChIキー |
ILNRKOSZYAKSOK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCCC1=CC=CO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


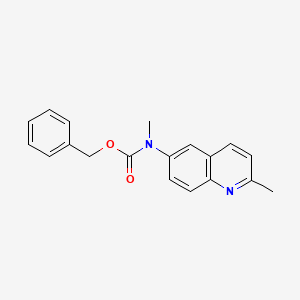
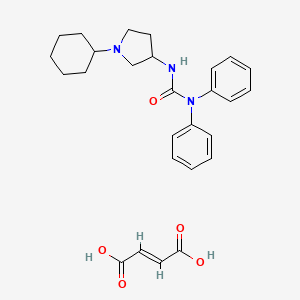
![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)
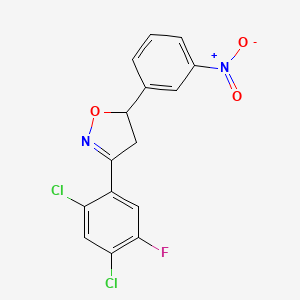
![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
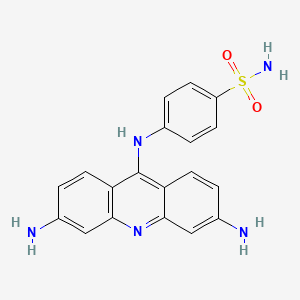
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
